N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
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Description
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H12F2N2O2S and its molecular weight is 334.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds incorporating the thiazole ring and assessed their antimicrobial efficacy. Their research found that these thiazole derivatives exhibited significant antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Research by Havrylyuk et al. (2010) focused on antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety. Their findings revealed that certain compounds in their study showed considerable anticancer activity across various cancer cell lines, highlighting the benzothiazole component's role in the compounds' effectiveness (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of new zinc phthalocyanine compounds substituted with benzothiazole-derived groups. Their research demonstrated these compounds' promising properties for photodynamic therapy applications, particularly in generating singlet oxygen, a critical factor in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective Effects
A study by Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for their anticonvulsant and neuroprotective effects. One of the compounds showed significant efficacy in tests, suggesting its potential as an anticonvulsant with neuroprotective benefits (Hassan, Khan, & Amir, 2012).
Imaging and Diagnostic Applications
Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. Their compounds, including benzamide analogs, showed potential for non-invasive imaging of brain receptor systems, aiding in the diagnosis and study of neurological conditions (Fujinaga, Yamasaki, Yui, Hatori, Xie, Kawamura, Asagawa, Kumata, Yoshida, Ogawa, Nengaki, Fukumura, & Zhang, 2012).
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-20-14-11(18)7-9(17)8-13(14)23-16(20)19-15(21)10-5-3-4-6-12(10)22-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDWDOAVGWBGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.